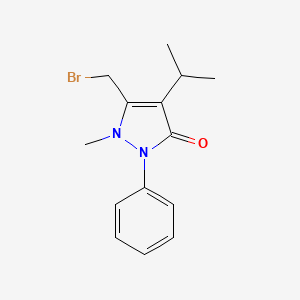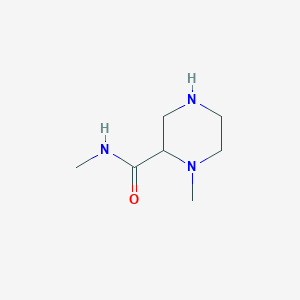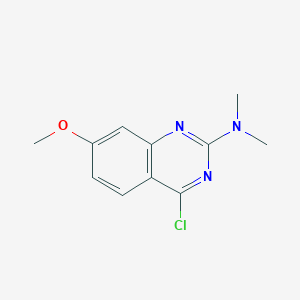
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinazoline core with a chlorine atom at the 4-position, a methoxy group at the 7-position, and a dimethylamino group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and 7-methoxy-2-aminobenzamide.
Formation of Quinazoline Core: The initial step involves the cyclization of 4-chloro-2-nitroaniline with 7-methoxy-2-aminobenzamide under acidic conditions to form the quinazoline core.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Dimethylation: The final step involves the dimethylation of the amino group using formaldehyde and formic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the dimethylamino group can be reduced to a primary amine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Conversion to hydroxylated quinazoline derivatives.
Reduction: Formation of primary amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: Used in studying enzyme inhibition and receptor binding.
Chemical Biology: Employed in the development of fluorescent probes and imaging agents.
Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine involves its interaction with specific molecular targets, such as kinases or receptors. The compound binds to the active site of the target protein, inhibiting its activity and modulating downstream signaling pathways. This inhibition can lead to various biological effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-7-methoxyquinoline: Similar structure but lacks the dimethylamino group.
4-chloro-7-nitrobenzofurazan: Contains a nitro group instead of a methoxy group.
2-chloromethyl-4(3H)-quinazolinone: Lacks the methoxy and dimethylamino groups.
Uniqueness
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the dimethylamino group enhances its solubility and binding affinity to target proteins, making it a valuable compound in drug discovery and development.
Eigenschaften
Molekularformel |
C11H12ClN3O |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
4-chloro-7-methoxy-N,N-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-15(2)11-13-9-6-7(16-3)4-5-8(9)10(12)14-11/h4-6H,1-3H3 |
InChI-Schlüssel |
MOGNAXQDMUVGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC2=C(C=CC(=C2)OC)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
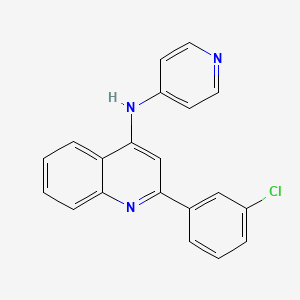

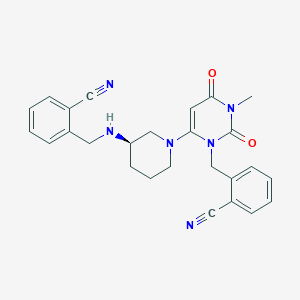
![3-[(3,5-Dimethylpiperidin-1-YL)methyl]aniline](/img/structure/B13858442.png)

![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
![4-[5-(4-chloro-3-methoxyphenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B13858454.png)
![21-Di[methylenebis(oxy)] 5a-Dihydrocortisol](/img/structure/B13858461.png)
![4-[(5-Chlorothiophen-2-yl)methoxy]benzene-1,2-diamine](/img/structure/B13858468.png)
![tert-Butyl 5'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13858478.png)
